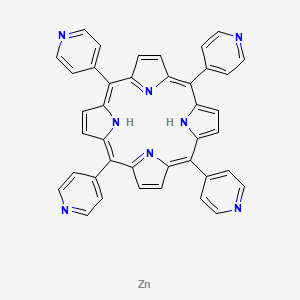

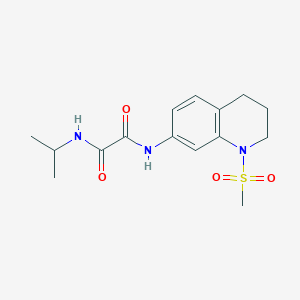

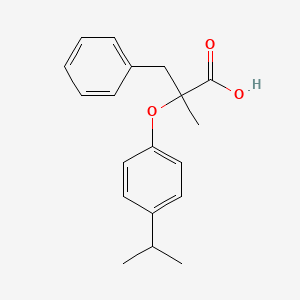

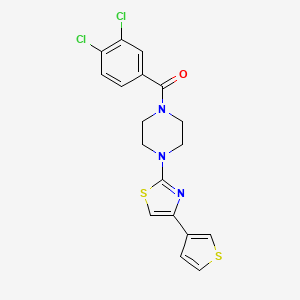

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position highlights the use of sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts, offering a more environmentally friendly alternative to previous sulfonylation methods. The process yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing the potential for creating less unpleasantly odorous and more sustainable chemical processes (Xia et al., 2016).

Neuroprotective Potential Against Cerebral Ischemia

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the non-NMDA glutamate receptor, showcasing neuroprotective effects against global ischemia. Its ability to protect against ischemic challenges, even when administered two hours post-event, underlines its potential as a therapeutic agent in cerebral ischemia management (Sheardown et al., 1990).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

The study of the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB, offers insights into their biotransformation. Understanding their metabolic pathways, including ester hydrolysis and glucuronidation, is crucial for their identification in clinical toxicology and for assessing drug-drug interaction risks due to CYP inhibition (Richter et al., 2022).

Antibacterial Activity of Quinoxaline Derivatives

The synthesis and evaluation of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives for antibacterial activity reveal their potential in veterinary medicine. Specifically, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated good in vitro activity against pathogens like Treponema hyodysenteriae, showcasing the application of quinoxaline derivatives in addressing swine dysentery and other bacterial infections (Dirlam et al., 1983).

Glyoxalase 1 Inhibition for Treating Depression

Research on Glyoxalase 1 (GLO1) inhibitors, such as 8-(methylsulfonylamino)quinoline, underscores their potential in treating depression and anxiety. By targeting GLO1, a Zn2+-dependent enzyme, these inhibitors can elevate methylglyoxal levels in the brain and reduce depression-like behavior in mice, offering a novel approach to psychiatric illness treatment (Perez et al., 2019).

properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-12-7-6-11-5-4-8-18(13(11)9-12)23(3,21)22/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIIRYCNLWXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

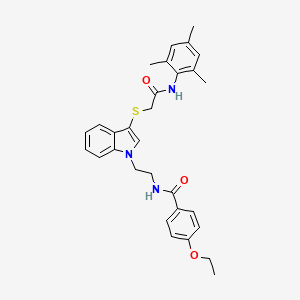

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

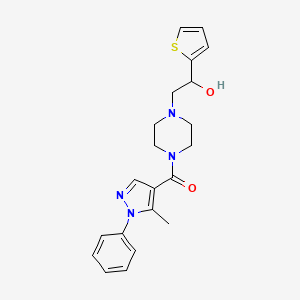

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)

![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)